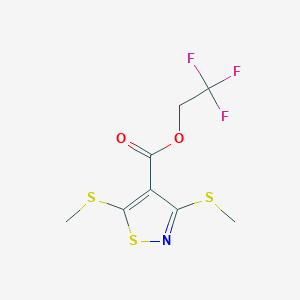![molecular formula C23H29NO4S B11564068 Ethyl 1-{2-[(4-methylphenyl)sulfonyl]ethyl}-4-phenylpiperidine-4-carboxylate](/img/structure/B11564068.png)
Ethyl 1-{2-[(4-methylphenyl)sulfonyl]ethyl}-4-phenylpiperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 1-[2-(4-METHYLBENZENESULFONYL)ETHYL]-4-PHENYLPIPERIDINE-4-CARBOXYLATE is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a phenyl group, an ethyl ester group, and a 4-methylbenzenesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[2-(4-METHYLBENZENESULFONYL)ETHYL]-4-PHENYLPIPERIDINE-4-CARBOXYLATE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenyl group, and the attachment of the ethyl ester and 4-methylbenzenesulfonyl groups. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an alkyl halide.
Attachment of the Ethyl Ester Group: The ethyl ester group can be introduced through esterification using ethanol and a carboxylic acid derivative.
Attachment of the 4-Methylbenzenesulfonyl Group: The 4-methylbenzenesulfonyl group can be introduced via a sulfonylation reaction using 4-methylbenzenesulfonyl chloride and a suitable base.
Industrial Production Methods
Industrial production of ETHYL 1-[2-(4-METHYLBENZENESULFONYL)ETHYL]-4-PHENYLPIPERIDINE-4-CARBOXYLATE may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 1-[2-(4-METHYLBENZENESULFONYL)ETHYL]-4-PHENYLPIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
ETHYL 1-[2-(4-METHYLBENZENESULFONYL)ETHYL]-4-PHENYLPIPERIDINE-4-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ETHYL 1-[2-(4-METHYLBENZENESULFONYL)ETHYL]-4-PHENYLPIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ETHYL 2-[1-(4-METHYLBENZENESULFONYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYLACETATE
- N-ETHYL-1-(4-METHYLBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE
Uniqueness
ETHYL 1-[2-(4-METHYLBENZENESULFONYL)ETHYL]-4-PHENYLPIPERIDINE-4-CARBOXYLATE is unique due to its specific structural features, such as the combination of a piperidine ring, a phenyl group, and a 4-methylbenzenesulfonyl group
Eigenschaften
Molekularformel |
C23H29NO4S |
|---|---|
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
ethyl 1-[2-(4-methylphenyl)sulfonylethyl]-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C23H29NO4S/c1-3-28-22(25)23(20-7-5-4-6-8-20)13-15-24(16-14-23)17-18-29(26,27)21-11-9-19(2)10-12-21/h4-12H,3,13-18H2,1-2H3 |
InChI-Schlüssel |
TYKYHZOXXGNRAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCN(CC1)CCS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-dibromo-6-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol](/img/structure/B11563992.png)
![2-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11563998.png)

![N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11564011.png)


![2-(chloromethyl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4-ol](/img/structure/B11564016.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B11564017.png)
![N'-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B11564022.png)
![1-phenyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11564035.png)
![2-[(2-Methylphenyl)amino]-N'-[(E)-(naphthalen-1-YL)methylidene]acetohydrazide](/img/structure/B11564041.png)
![N-(3,4-dimethylphenyl)-2-(4-{4-[(3,4-dimethylphenyl)carbamoyl]phenoxy}phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11564045.png)
![N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-fluorobenzamide](/img/structure/B11564060.png)
![5-bromo-N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-hydroxybenzohydrazide](/img/structure/B11564066.png)
